molecular formula C11H12FNO B1441095 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one CAS No. 1187933-46-5

8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Cat. No. B1441095
M. Wt: 193.22 g/mol
InChI Key: QXQVWZSZFKWXFW-UHFFFAOYSA-N
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Description

8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one (FDQ) is a heterocyclic compound. It has a CAS Number of 1187933-46-5 and a molecular weight of 193.22 . The IUPAC name for this compound is 8-fluoro-4,4-dimethyl-3,4-dihydro-2 (1H)-quinolinone .


Molecular Structure Analysis

The InChI code for 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is 1S/C11H12FNO/c1-11(2)6-9(14)13-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Fluorescent Probes for Zinc Ion Determination

Fluorescent sensors based on 8-aminoquinoline derivatives, a structural analogue to 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one, have been developed as tools to detect Zn2+ ions in environmental and biological applications. These derivatives are designed to improve water solubility and cell membrane permeability, making them effective for zinc ion detection due to their fast reactivity, good selectivity, and bio-compatibility, especially in biological contexts (Mohamad et al., 2021).

Medicinal Chemistry and Drug Development

The 8-hydroxyquinoline scaffold, related to 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one, has been extensively investigated for its significant biological activities, including anticancer, antiviral, and antimicrobial properties. Synthetic modifications aim to develop potent drug molecules for various diseases, highlighting the importance of this class of compounds in the development of new therapeutic agents (Gupta et al., 2021).

Organic Light-Emitting Diodes (OLEDs)

Compounds with structures similar to 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one, such as BODIPY-based materials, have found applications in OLED devices due to their promising properties as near-IR emitters and their potential in organic optoelectronics. The versatility and tunability of these materials make them suitable for a range of optoelectronic applications (Squeo & Pasini, 2020).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

8-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-11(2)6-9(14)13-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQVWZSZFKWXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001223625
Record name 8-Fluoro-3,4-dihydro-4,4-dimethyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

CAS RN

1187933-46-5
Record name 8-Fluoro-3,4-dihydro-4,4-dimethyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro-3,4-dihydro-4,4-dimethyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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